Coomassie fast black g

Description

Historical Context and Evolution of Coomassie Dye Staining Techniques

The name "Coomassie" was trademarked by Levinstein Ltd. in the late 19th century to market a line of acid wool dyes. wikipedia.orgsciwri.club The name itself has historical roots in the Fourth Anglo-Ashanti War, after the British capture of the city of Coomassie (modern-day Kumasi in Ghana). wikipedia.orgsciwri.club The blue triphenylmethane (B1682552) dyes were first synthesized in 1913 by Max Weiler in Germany. carlroth.com Decades later, their application shifted from textiles to the burgeoning field of molecular biology. sciwri.club

The journey of Coomassie dyes into biochemical laboratories began in 1963, when Fazekas de St. Groth and his colleagues first utilized Coomassie Brilliant Blue R-250 to stain proteins separated on cellulose (B213188) acetate (B1210297) sheets. wikipedia.orgexcedr.com This was a pivotal moment, demonstrating the dye's affinity for proteins. Two years later, in 1965, Meyer and Lambert adapted this technique for polyacrylamide gels, a more common medium for protein electrophoresis. wikipedia.orgcarlroth.com Their method involved staining the gel and then destaining it to remove the background color, revealing the protein bands. wikipedia.org

Over the years, numerous modifications to the original protocols have been developed to enhance sensitivity and simplify the staining process. numberanalytics.comnih.gov These advancements led to the development of colloidal Coomassie staining, a significant improvement that increases detection sensitivity. nih.gov In 1988, Neuhoff and colleagues enhanced the Coomassie G-250 staining solution by including 20% methanol (B129727) and higher concentrations of ammonium (B1175870) sulfate (B86663), which helped in forming colloidal particles of the dye. nih.gov A notable advancement came in 2004 with the "Blue Silver" staining protocol, which used Coomassie Brilliant Blue G-250 with phosphoric acid, ammonium sulfate, and methanol, allowing for the detection of approximately 10 ng of protein. nih.gov Further refinements, such as using aluminum sulfate instead of ammonium sulfate and ethanol (B145695) in place of methanol, have led to even greater sensitivity, detecting as little as 1 ng of a protein band. nih.gov

Significance of Coomassie Brilliant Blue G-250 in Protein Analysis Methodologies

One of the most significant applications of Coomassie Brilliant Blue G-250 is in the Bradford protein assay, a method developed by Marion M. Bradford in 1976. wikipedia.orgd-nb.info This assay is a rapid and sensitive method for quantifying the concentration of protein in a solution. researchgate.net The principle of the Bradford assay relies on the spectral shift of the dye when it binds to proteins. carlroth.com In an acidic solution, the dye is typically a brownish color; however, upon binding to proteins, it stabilizes in its blue form. wikipedia.org This change in color is measured by a spectrophotometer at a wavelength of 595 nm, and the absorbance is proportional to the amount of protein in the sample. carlroth.com

The color of Coomassie Brilliant Blue G-250 is dependent on the acidity of the solution. carlroth.com It exhibits different ionic forms with distinct colors and absorption maxima at various pH levels. abcam.com

| pH Level | Ionic Form | Color | Absorption Maximum |

| < 0 | Cation | Red | 465 nm |

| ~ 1 | Neutral | Green | 620 nm |

| > 2 | Anion | Blue | 595 nm |

This table details the different colored forms of Coomassie Brilliant Blue G-250 at various pH levels and their corresponding maximum absorbance wavelengths. wikipedia.orgcarlroth.comserva.de

The dye primarily interacts with basic amino acid residues such as arginine, as well as aromatic amino acids. serva.devu.nl This binding is non-covalent, which is a significant advantage as it allows for the subsequent analysis of the stained proteins by techniques like mass spectrometry for protein identification. abcam.com

The sensitivity of Coomassie Brilliant Blue G-250 staining allows for the detection of protein quantities in the microgram range, with some methods detecting as little as 0.1-0.5 μg of protein. abcam.com This level of sensitivity, combined with the simplicity and cost-effectiveness of the staining procedures, has solidified the role of Coomassie Brilliant Blue G-250 as a fundamental tool in proteomics and biochemical research. numberanalytics.comlabconscious.com

Structure

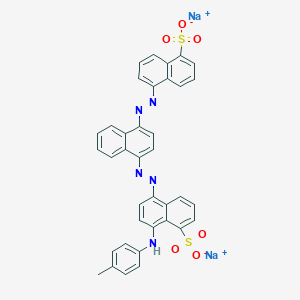

2D Structure

Properties

IUPAC Name |

disodium;8-(4-methylanilino)-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H27N5O6S2.2Na/c1-23-15-17-24(18-16-23)38-34-22-21-33(29-11-6-14-36(37(29)34)50(46,47)48)42-41-32-20-19-31(25-7-2-3-8-26(25)32)40-39-30-12-4-10-28-27(30)9-5-13-35(28)49(43,44)45;;/h2-22,38H,1H3,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBGPEXPWQFLMJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC=C7S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H25N5Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50889584 | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

745.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10142-78-6 | |

| Record name | 1-Naphthalenesulfonic acid, 8-((4-methylphenyl)amino)-5-(2-(4-(2-(5-sulfo-1-naphthalenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010142786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(5-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50889584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-[[4-[(5-sulphonato-1-naphthyl)azo]-1-naphthyl]azo]-8-(p-tolylamino)naphthalene-1-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Principles of Coomassie Brilliant Blue G 250 Interaction with Biomolecules

Elucidation of Dye-Protein Binding Mechanisms

The interaction between Coomassie Brilliant Blue G-250 and proteins is a multifaceted process involving a combination of binding forces that stabilize the protein-dye complex. nih.govcarlroth.com Under the acidic conditions of a typical protein assay, the dye, which exists in different ionic forms depending on the pH, binds to proteins. abcam.cominterchim.frnih.gov This binding event stabilizes the anionic, blue form of the dye, leading to a measurable absorbance shift. abcam.comwikipedia.org The primary modes of interaction are electrostatic attractions and hydrophobic associations. nih.govabcam.com

Electrostatic Interactions in Protein-Dye Complex Formation

Electrostatic forces play a pivotal role in the initial association of Coomassie Brilliant Blue G-250 with protein molecules. patsnap.comcarlroth.comweizmann.ac.il These interactions occur between charged groups on the dye and oppositely charged amino acid residues on the protein surface. abcam.comnationaldiagnostics.com

The Coomassie G-250 molecule possesses two sulfonic acid groups. interchim.frweizmann.ac.il These groups are negatively charged under the acidic conditions of staining protocols. abcam.cominterchim.fr This negative charge facilitates a strong ionic interaction with positively charged sites on proteins. patsnap.comabcam.comnationaldiagnostics.com The electrostatic attraction between the anionic sulfonic acid groups of the dye and cationic amino acid residues is a key driver in the formation of the protein-dye complex. weizmann.ac.ilnationaldiagnostics.com

The primary targets for the electrostatic interaction with the dye's sulfonic groups are the basic amino acid residues within the protein structure. patsnap.comabcam.cominterchim.fr Arginine, with its guanidinium (B1211019) group, exhibits a particularly strong interaction with the dye. patsnap.comnih.govscience.co.il Lysine (B10760008) and histidine residues, which also carry positive charges, contribute to the binding, although to a lesser extent than arginine. patsnap.comabcam.comnih.gov The number of Coomassie dye molecules that bind to a protein is roughly proportional to the number of positive charges on that protein. interchim.frweizmann.ac.il Research has shown a high complexation affinity of CBBG-250 for arginine, lysine, and histidine. nih.gov

| Amino Acid | Role in CBBG-250 Binding |

| Arginine | Exhibits the strongest interaction with the dye's sulfonic acid groups due to its positively charged guanidinium group. patsnap.comnih.govscience.co.il |

| Lysine | Contributes to the electrostatic binding through its primary amine group, though the interaction is less pronounced than that of arginine. patsnap.comabcam.comnih.gov |

| Histidine | Also involved in the binding process through its positively charged imidazole (B134444) ring, with a contribution generally considered less significant than arginine. patsnap.comabcam.comnih.gov |

Hydrophobic Interactions in Protein-Dye Complex Formation

In addition to electrostatic forces, hydrophobic interactions are crucial for the stable binding of Coomassie Brilliant Blue G-250 to proteins. nih.govabcam.cominterchim.frnih.gov These interactions involve the non-polar regions of both the dye and the protein. patsnap.comexcedr.com

The triphenylmethane (B1682552) structure of CBBG-250 contains aromatic rings, which can engage in hydrophobic interactions with non-polar amino acid residues on the protein. patsnap.cominterchim.fr Aromatic residues such as tryptophan, tyrosine, and phenylalanine have been noted to participate in this binding. interchim.frnih.govscience.co.il The dye's interaction with these residues helps to further stabilize the protein-dye complex. nih.govcarlroth.com

The binding process can be enhanced by the presence of hydrophobic pockets on the protein's surface. nih.govscience.co.il The initial electrostatic interaction can cause a conformational change in the protein, potentially exposing these hydrophobic regions. wikipedia.orgexcedr.com The non-polar parts of the Coomassie dye can then fit into these pockets, leading to a more stable and intimate association driven by van der Waals forces. nih.govexcedr.com This dual mechanism of electrostatic attraction followed by hydrophobic interaction ensures a robust and specific binding of the dye to proteins. patsnap.comnih.gov

Spectroscopic Characteristics and Conformational States of Coomassie Brilliant Blue G-250

The spectroscopic properties of CBBG-250 are intimately linked to its conformational and ionic states, which are highly sensitive to the chemical environment, particularly pH.

Ionic Forms of the Dye in Acidic Medium

In an acidic medium, CBBG-250 can exist in three main ionic forms: a cationic (red) form, a neutral (green) form, and an anionic (blue) form. The equilibrium between these forms is pH-dependent.

The different ionic forms of Coomassie Brilliant Blue G-250 exhibit distinct absorbance maxima, which is fundamental to its application in protein quantification.

Red Form (Cationic): In strongly acidic solutions (pH < 0), the dye exists as a dication with a reddish-brown color, exhibiting a maximum absorbance at approximately 465-470 nm.

Green Form (Neutral): As the pH increases to around 1, a neutral, green form of the dye appears, with an absorbance maximum around 650 nm.

Blue Form (Anionic): In a slightly less acidic to neutral environment, and importantly, upon binding to proteins, the dye stabilizes in its anionic blue form. This form has a prominent absorbance maximum at approximately 595 nm. The transition from the free, unbound state to the protein-bound blue form is what is measured in the Bradford assay.

| Ionic Form | Color | pH Range | Absorbance Maximum (λmax) |

| Cationic | Red | < 0 | ~470 nm |

| Neutral | Green | ~1 | ~650 nm |

| Anionic (Bound) | Blue | Protein-bound | ~595 nm |

pH Dependence of Dye Conformation and Binding Efficacy

The pH of the solution is a critical factor that influences the conformational state of the dye and its ability to bind to proteins. The Bradford assay is typically performed in a phosphoric acid solution, which maintains a low pH. This acidic environment ensures that the free dye is predominantly in its cationic (red) and neutral (green) forms. Upon the introduction of a protein, the dye molecules bind to the basic and aromatic amino acid residues, which stabilizes the anionic blue form. The intensity of the blue color, measured at 595 nm, is directly proportional to the concentration of the protein in the sample. The binding efficacy is highest under these acidic conditions, as it facilitates the electrostatic interactions that are crucial for the formation of the dye-protein complex.

Colloidal Properties and Dye Aggregation Dynamics

Coomassie Brilliant Blue G-250 is known to form colloids and aggregates in aqueous solutions, a property that can influence its spectroscopic characteristics and its interaction with proteins. The dye molecules have a tendency to self-associate, forming dimers and higher-order aggregates.

This aggregation is concentration-dependent and is also affected by the ionic strength and pH of the solution. The formation of these aggregates can lead to deviations from the Beer-Lambert law, which assumes that the absorbing species are independent. In the context of the Bradford assay, the dye reagent is a colloidal solution. The binding of proteins to the dye can be viewed as an interaction that disrupts the dye aggregates and stabilizes the monomeric anionic blue form, leading to the characteristic color change. The colloidal nature of the dye reagent requires careful preparation and handling to ensure the reproducibility and accuracy of the protein assay.

Advanced Methodological Approaches for Coomassie Brilliant Blue G 250 Staining

Quantitative Protein Assays Utilizing Coomassie Brilliant Blue G-250

Beyond gel staining, CBB G-250 is the cornerstone of one of the most widely used methods for protein quantification in solution: the Bradford protein assay. wikipedia.orgspringernature.com

Principles and Refinements of the Bradford Protein Assay

The Bradford assay is a colorimetric method based on the binding of CBB G-250 to proteins under acidic conditions. bioanalysis.insciencevivid.com In its unbound, acidic state, the dye is reddish-brown and has an absorbance maximum around 465-470 nm. sciencevivid.comabcam.com When the dye binds to proteins, primarily through electrostatic interactions with basic amino acid residues (like arginine and lysine) and hydrophobic interactions, it stabilizes in its blue anionic form. gbiosciences.comwikipedia.orgabcam.com This protein-dye complex exhibits a significant shift in its absorbance maximum to approximately 595 nm. bioanalysis.insciencevivid.comcreative-proteomics.com The intensity of the blue color, and thus the absorbance at 595 nm, is directly proportional to the concentration of protein in the sample. abcam.com

While rapid and sensitive, the standard Bradford assay has limitations, including a non-linear response over a broad range of protein concentrations and variability in color yield for different proteins. researchgate.netnih.gov Several refinements have been developed to address these issues:

Linearization by Ratiometric Measurement : A significant improvement involves measuring the ratio of absorbance at 595 nm to that at 450 nm. This simple modification linearizes the standard curve, increasing the assay's accuracy and sensitivity by approximately tenfold. nih.gov

Use of Detergents : The presence of detergents in protein samples can interfere with the assay. wikipedia.org However, some modifications intentionally include small amounts of detergents like sodium dodecyl sulfate (B86663) (SDS) in the dye reagent. This has been shown to increase the color response for certain proteins, such as collagens, leading to more uniform results across different protein types. researchgate.net Other protocols use additives like cyclodextrins to alleviate interference from detergents present in the sample. wikipedia.org

Spectrophotometric Quantification of Protein-Dye Complexes

The quantification of protein using the Bradford assay is performed with a spectrophotometer or a microplate reader. bioanalysis.inabcam.com The core procedure involves:

Preparation of a Standard Curve : A series of protein standards of known concentrations (commonly using bovine serum albumin, BSA) are prepared. bioanalysis.increative-proteomics.com

Assay Reaction : The Bradford dye reagent is added to both the standards and the unknown protein samples. The mixture is incubated for a short period (typically 5 minutes) at room temperature to allow the protein-dye complex to form. creative-proteomics.com

Absorbance Measurement : The absorbance of each sample is measured at 595 nm. bioanalysis.insciencevivid.com

Concentration Determination : The absorbance values of the standards are plotted against their concentrations to generate a standard curve. The concentration of the unknown samples is then determined by interpolating their absorbance values on this curve. bioanalysis.inabcam.com

The assay is highly sensitive, capable of detecting protein quantities in the range of 1 to 20 µg. wikipedia.org

| Parameter | Description | Reference |

|---|---|---|

| Principle | Binding of CBB G-250 to protein causes an absorbance shift from ~465 nm (reddish-brown) to 595 nm (blue). | wikipedia.orgabcam.comcreative-proteomics.com |

| Binding Mechanism | Non-covalent interactions, primarily electrostatic with basic amino acids (arginine, lysine) and hydrophobic interactions. | gbiosciences.comwikipedia.orgabcam.com |

| Quantification Wavelength | 595 nm | bioanalysis.insciencevivid.com |

| Sensitivity Range | Typically 1-20 µg of protein. | wikipedia.org |

| Key Refinements | Ratiometric measurement (A595/A450) for improved linearity; addition of detergents (e.g., SDS) for uniform response. | researchgate.netnih.gov |

Methodological Considerations for Downstream Analysis Compatibility

A major advantage of using CBB G-250 for protein visualization is its compatibility with many downstream analytical techniques, most notably mass spectrometry (MS). nih.govazurebiosystems.comabcam.com Because the dye binds to proteins non-covalently, it does not permanently modify the protein structure. aatbio.comabcam.comcreative-proteomics.com This allows the dye to be removed and the intact protein to be recovered from the gel for further analysis.

Colloidal CBB G-250 stains are particularly well-suited for MS-based proteomics. abcam.com Their high sensitivity and the minimal destaining required reduce the risk of protein loss and contamination with keratin (B1170402) from excessive handling. bioscience.fiabcam.com To ensure optimal results for downstream analysis, it is crucial to:

Use non-fixative staining methods when possible. creative-proteomics.com

Avoid over-staining and ensure the background is clear. abcam.com

Prevent chemical contamination by using high-purity reagents and clean labware. bioscience.fi

Refrain from heating the gel, as this can cause irreversible protein fixation and hinder extraction. abcam.com

The reversibility of CBB G-250 staining makes it compatible not only with MS but also with N-terminal sequencing by Edman degradation. creative-proteomics.com

Compatibility with Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for protein identification and characterization. Following electrophoretic separation, proteins are visualized in-gel, excised, and subjected to enzymatic digestion. The resulting peptides are then analyzed by a mass spectrometer. A crucial requirement for any protein stain is that it must not interfere with this process, either by chemically modifying the protein in a way that hinders enzymatic digestion or by introducing contaminants that suppress ionization or complicate spectral analysis.

Extensive research and numerous protocols have established the high compatibility of Coomassie Brilliant Blue G-250 with mass spectrometry. researchgate.netresearchgate.netnih.gov The non-covalent binding of the dye to proteins allows for its effective removal during the destaining and digestion steps, leading to high-quality mass spectra and confident protein identification. researchgate.netnih.gov

However, a thorough review of scientific databases and technical literature reveals a significant lack of specific data on the compatibility of Coomassie Fast Black G (Acid Black 21) with mass spectrometry. There are no readily available studies that have evaluated its performance in standard proteomic workflows. This absence of data prevents a conclusive assessment of its suitability for MS-based protein identification. Without empirical evidence, it is unknown whether this compound would interfere with peptide extraction, mass spectrometric analysis, or lead to ambiguous results.

Compatibility with Western Blotting

Western blotting is a powerful technique for the detection and quantification of specific proteins. The process involves transferring proteins from a polyacrylamide gel to a solid-phase membrane (typically nitrocellulose or PVDF). The protein of interest is then detected using specific antibodies. Stains can be used to visualize total protein on the gel to assess separation quality or on the membrane to confirm transfer efficiency before proceeding with immunodetection.

For a stain to be compatible with Western blotting, it must either be reversible, allowing for its removal before antibody incubation, or it must not mask the epitopes recognized by the antibodies. Coomassie Brilliant Blue R-250 can be used to stain proteins on a PVDF membrane, and while it may not be easily removable, its use in confirming protein transfer is documented. abcam.comnih.gov Other stains, like Ponceau S, are favored for their reversible nature, allowing for a quick assessment of transfer before being washed away.

Similar to the situation with mass spectrometry, there is a notable absence of specific research or established protocols detailing the use of This compound (Acid Black 21) for staining proteins on Western blot membranes. It is unknown whether this dye binds reversibly or irreversibly to proteins on membranes and if its presence would interfere with subsequent antibody binding. The lack of data suggests that it is not a standard or recommended reagent for this application. While some general protein stains like Amido Black (Acid Black 1) are used, there is no evidence to suggest that this compound shares similar properties or compatibility. usda.govresearchgate.net

While the "Coomassie" name is synonymous with protein staining in biochemistry, the application of This compound (Acid Black 21) in advanced proteomic techniques such as mass spectrometry and Western blotting is not documented in the accessible scientific literature. The extensive body of research supporting the use of Coomassie Brilliant Blue G-250 and R-250 for these methods does not extend to this compound. Consequently, its compatibility and efficacy for these critical downstream applications remain unverified. Researchers seeking a reliable protein stain for proteomics workflows are advised to use well-validated reagents for which compatibility with mass spectrometry and Western blotting has been thoroughly established.

Performance Characteristics and Analytical Attributes in Protein Detection

Sensitivity and Limit of Detection (LoD) in Various Applications

The sensitivity of a protein stain, and its corresponding limit of detection (LoD), are paramount for the visualization of low-abundance proteins. Coomassie brilliant blue (CBB) dyes, including Coomassie fast black g, are widely used for detecting proteins separated by SDS-PAGE. researchgate.net While traditional CBB methods have been less sensitive than silver or fluorescence staining, modifications to the protocol have significantly enhanced their detection capabilities. researchgate.netnih.gov

Nanogram-Level Detection Capabilities

Colloidal formulations of Coomassie dyes have notably improved detection limits to the lower nanogram level. researchgate.net For instance, a modified colloidal CBB G-250 staining protocol has been shown to detect as little as 1 ng of a protein band. researchgate.netnih.gov However, a more practical detection limit for routine use is often cited as being in the range of 4-8 ng per band. nih.gov Some studies report that Coomassie staining can detect as little as 8–10 ng per band for certain proteins, with a more general detection limit of around 25 ng per band for most proteins. thermofisher.comcreative-proteomics.comthermofisher.com

Several modified CBB staining protocols have been developed to enhance sensitivity. A rapid staining method using a microwave oven achieved a sensitivity limit of 5 ng. mdpi.com Another improved CBB G-250 technique allows for the detection of 0.5 ng of protein. ehu.eus The development of colloidal CBB formulations marked a significant advancement, improving detection sensitivity from the 10–30 ng range to as low as 1 ng of bovine serum albumin (BSA), with some claims of detecting as little as 0.1 ng of BSA. nih.gov

Here is a summary of the detection limits for various Coomassie-based staining methods:

| Staining Method | Limit of Detection (LoD) | Reference |

| Traditional Coomassie Brilliant Blue | ~10-30 ng | nih.gov |

| Colloidal Coomassie G-250 (Neuhoff) | ~10 ng | researchgate.netnih.gov |

| Colloidal Coomassie G-250 (Candiano - Blue Silver) | ~10 ng | researchgate.netnih.gov |

| Colloidal Coomassie G-250 (Kang) | 1-8 ng | researchgate.netnih.gov |

| General Coomassie Staining | 8-25 ng | thermofisher.comcreative-proteomics.comthermofisher.com |

| Rapid Microwave-Assisted Coomassie | 5 ng | mdpi.com |

| Improved Colloidal CBB G-250 | 0.5 ng | ehu.eus |

| Colloidal CBB (BSA) | 0.1-1 ng | nih.gov |

Factors Influencing Detection Limits in Gel Electrophoresis

Several factors can influence the detection limits of Coomassie staining in gel electrophoresis. The purity and concentration of protein standards, the resolving method (1D vs. 2D gels), imaging instrumentation, and image resolution all play a role. umich.edu For instance, using narrow loading wells in 1D-PAGE can concentrate protein bands, leading to lower limits of detection. umich.edu

The composition of the staining and destaining solutions is also critical. The presence of organic solvents like methanol (B129727) and acids such as acetic acid or phosphoric acid in the staining solution can affect dye binding and background staining. researchgate.netmdpi.com For example, the original colloidal Coomassie protocol by Neuhoff utilized 20% methanol and high concentrations of ammonium (B1175870) sulfate (B86663). researchgate.net Later modifications replaced methanol with the less toxic ethanol (B145695) and ammonium sulfate with aluminum sulfate, which also improved sensitivity. researchgate.net

The destaining process is another key factor. Excessive destaining can lead to a loss of sensitivity as the dye is removed from the protein bands. mdpi.com Some protocols aim to minimize or eliminate the destaining step to improve detection limits. thermofisher.com The temperature at which staining and destaining are performed can also impact the speed and efficiency of the process. mdpi.com

Furthermore, the presence of interfering substances, such as detergents like SDS, can disrupt the binding of the dye to the protein, leading to poor sensitivity if not adequately removed through washing steps. jove.comwikipedia.org The thickness of the polyacrylamide gel can also affect staining and destaining times and, consequently, the detection limit. abcam.com

Linear Dynamic Range for Protein Quantification

The linear dynamic range (LDR) of a protein stain is the concentration range over which the signal intensity is directly proportional to the amount of protein, which is crucial for accurate quantification. nih.gov Coomassie-based stains are known for providing good quantitative linearity. thermofisher.com

A study using a commercial colloidal Coomassie Brilliant Blue (cCBB) formulation determined a linear dynamic range for several standard proteins to be between 30 and 250 ng with a high correlation coefficient (R = 0.9883). nih.gov Another method reported a linear dynamic range between 10 and 200 ng for certain proteins. nih.gov The relationship between protein quantity and the signal from cCBB is generally considered linear across a broad dynamic range, which is advantageous for quantitative proteomics. umich.edu

In comparison to other stains, fluorescent dyes like SYPRO Ruby are often cited for their wide linear dynamic range, with quantification being linear from the limit of detection up to 1,000 ng of protein. nih.gov However, some modified Coomassie staining protocols have been shown to rival or even exceed the linear dynamic range of fluorescent stains. azurebiosystems.com

Inter-Protein Variability in Staining Response

A significant challenge in protein quantification using dye-binding assays is the inter-protein variability in the staining response. This means that different proteins can yield different signal intensities even when present at the same concentration. thermofisher.comnih.gov

Amino Acid Composition Influence on Dye Binding

The chemical basis for this variability lies in the mechanism of dye binding. Coomassie Brilliant Blue G-250 primarily binds to proteins through electrostatic interactions with basic amino acid residues, particularly arginine, and to a lesser extent, lysine (B10760008) and histidine. creative-proteomics.comnih.govbio-rad.com It also interacts with aromatic amino acid residues and through hydrophobic interactions. nih.govbio-rad.com

Consequently, the intensity of the stain is dependent on the amino acid composition of the protein. creative-proteomics.comwikipedia.org Proteins rich in basic and aromatic amino acids will bind more dye and thus appear more intensely stained than proteins with fewer of these residues. creative-proteomics.combio-rad.com This can lead to the underestimation of proteins that are less reactive with the dye. creative-proteomics.com

Strategies for Minimizing Response Variation

Several strategies can be employed to minimize the variation in staining response between different proteins. One approach is the careful selection of the protein standard used for generating the calibration curve. The standard should ideally have a similar amino acid composition to the proteins being quantified. However, this is often not practical when analyzing complex protein mixtures.

Another strategy involves modifications to the staining protocol itself. Some formulations of Coomassie reagents are designed to reduce protein-to-protein variation. fishersci.com For instance, the use of colloidal dye formulations can, to some extent, mitigate the variability. nih.gov

For quantitative analysis, it is also crucial to ensure that the measurements are taken within the linear dynamic range of the assay for each specific protein, as saturation effects can exacerbate variability. researchgate.net Additionally, when possible, using multiple staining methods with different binding chemistries can provide a more comprehensive and accurate quantification of a protein mixture.

Applications of Coomassie Brilliant Blue G 250 in Specialized Research Contexts

Proteomics Research Methodologies

In the expansive field of proteomics, which involves the large-scale study of proteins, Coomassie Brilliant Blue G-250 is a cornerstone for visualizing and quantifying proteins separated by gel electrophoresis.

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Two-dimensional gel electrophoresis (2D-PAGE) is a powerful technique for separating complex protein mixtures from biological samples. nih.govcreative-proteomics.com This method first separates proteins based on their isoelectric point (pI) in one dimension, followed by a second-dimension separation based on their molecular weight. nih.govcreative-proteomics.com Coomassie Brilliant Blue G-250 is widely used for staining these gels to visualize the separated protein spots. creative-proteomics.comoatext.com

The dye binds non-covalently to proteins, primarily through ionic interactions with basic amino acid residues like arginine, lysine (B10760008), and histidine, as well as through hydrophobic interactions. creative-proteomics.comabcam.comconductscience.com This interaction is crucial for its use in proteomics, as the non-covalent binding allows for the subsequent excision of protein spots and analysis by mass spectrometry for protein identification. nih.govcreative-proteomics.com Colloidal Coomassie G-250 staining is particularly favored as it offers good sensitivity, detecting protein quantities as low as 8–10 ng per band for some proteins, with less background staining compared to other forms. creative-proteomics.comresearchgate.net This makes it a practical choice for creating proteome maps and identifying differentially expressed proteins. oatext.comresearchgate.net

One specialized application within this area is Blue Native PAGE (BN-PAGE), where Coomassie Brilliant Blue G-250 is mixed with the protein sample before electrophoresis. nih.govmdpi.com The dye imparts a negative charge to protein complexes without denaturing them, allowing for their separation in a native state based on size. mdpi.comnih.gov This is invaluable for studying the composition and stoichiometry of protein complexes. mdpi.com

Quantitative Proteomics and Differential Protein Expression Analysis

A primary goal of many proteomic studies is to compare protein expression levels between different biological samples, such as healthy versus diseased tissue. mdpi.comanimbiosci.org Coomassie Brilliant Blue G-250 staining is a key method for this type of quantitative analysis. oatext.com After running 2D-PAGE gels, the gels are stained, and the intensity of the Coomassie-stained spots is measured using densitometry and specialized software. animbiosci.org This intensity is proportional to the amount of protein in the spot, allowing for the relative quantification of protein expression. animbiosci.org

This method is fundamental to differential expression studies, where researchers identify proteins that are up- or down-regulated under different conditions. mdpi.comclinisciences.com For instance, studies have used Coomassie G-250 staining to compare protein profiles in the muscles of different chicken breeds or to identify differentially expressed proteins in the extracellular vesicles of cancer cells. mdpi.comanimbiosci.org While techniques like 2D-Difference Gel Electrophoresis (DIGE), which uses fluorescent dyes, offer higher sensitivity and multiplexing capabilities, Coomassie staining remains a widely used, cost-effective, and reliable method for quantitative proteomics, especially when compatibility with mass spectrometry is essential. oatext.comnih.govnih.govanimbiosci.org

Table 1: Comparison of Staining Methods in 2D-PAGE

| Staining Method | Typical Sensitivity | Compatibility with Mass Spectrometry | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Colloidal Coomassie G-250 | ~8-25 ng creative-proteomics.com | High nih.govcreative-proteomics.com | Cost-effective, simple protocol, good quantitative linearity oatext.comgbiosciences.com | Less sensitive than silver or fluorescent stains researchgate.netnih.gov |

| Silver Staining | Low ng range creative-proteomics.comnih.gov | Poor (can interfere with analysis) nih.govresearchgate.net | Very high sensitivity creative-proteomics.com | Complex protocol, low dynamic range, potential for protein modification nih.govgbiosciences.com |

| Fluorescent Dyes (e.g., SYPRO Ruby, CyDyes) | < 1 ng to ~10 ng nih.govnih.gov | High nih.gov | Very high sensitivity, wide dynamic range, allows multiplexing (DIGE) clinisciences.comnih.gov | Higher cost, requires specialized imaging equipment oatext.comgbiosciences.com |

Beyond General Protein Detection

The utility of Coomassie Brilliant Blue G-250 extends beyond the standard visualization of proteins on a gel, finding applications in more specialized and novel research areas.

Detection of Post-Translational Modifications (e.g., Glycosylation)

While Coomassie G-250 is a total protein stain and does not directly detect post-translational modifications (PTMs), it is often used in conjunction with PTM-specific stains or antibodies to provide a comprehensive picture. clinisciences.comspringernature.com After separating proteins via 2D-PAGE, a gel can be stained with Coomassie G-250 to visualize all protein spots. frontiersin.org Subsequently, the same or a parallel gel can be subjected to western blotting with antibodies specific for a PTM like glycosylation (O-GlcNAc) or phosphorylation. frontiersin.orgnih.gov By comparing the Coomassie-stained gel (total proteome) with the western blot (modified proteome), researchers can identify which specific proteins are modified. This differential staining approach is crucial for studying the role of PTMs in cellular processes and disease. clinisciences.comspringernature.com

Viral Particle Titer Determination

Determining the concentration of viral particles is critical in virology research and for the production of viral vectors for gene therapy. A novel method utilizes Coomassie Brilliant Blue staining for the rapid and accurate determination of total viral particle titers, such as for Adeno-associated virus (AAV). nih.gov This technique involves separating viral capsid proteins by SDS-PAGE, followed by staining with Coomassie. The key insight is that Coomassie-bound proteins fluoresce in the infrared spectrum. By analyzing the stained gel with an infrared laser scanner and comparing the signal to a protein standard, researchers can quantify the amount of viral protein and thus calculate the total number of viral particles. nih.gov This method offers a simple and inexpensive way to simultaneously assess vector purity and determine the total particle titer. nih.gov

Forensic Fingerprint Analysis (Protein-specific Binding)

A fascinating and innovative application of Coomassie Brilliant Blue G-250 has emerged in forensic science for the analysis of latent fingerprints. The dye, as part of the Bradford reagent, binds to the protein and amino acid residues present in fingerprint secretions. nih.govacs.org Research has shown that the dye specifically reacts with amino acids that have basic side chains (arginine, histidine, lysine) and aromatic groups (tyrosine, tryptophan, phenylalanine). acs.orgsci-hub.st

This protein-specific binding can be used to develop latent fingerprints on various surfaces. nih.govsci-hub.st More advanced research has even explored using the quantitative nature of the Bradford assay to differentiate between fingerprints from males and females based on the differing amino acid concentrations in their sweat, offering a potential method for identifying originator attributes from a single fingerprint. nih.govresearchgate.net This application leverages the dye's well-understood protein-binding mechanism in a completely new context, highlighting its versatility. abcam.com

Role in Cancer Proteomics

Coomassie Brilliant Blue G-250 plays a pivotal role in cancer proteomics, a field focused on the large-scale study of proteins to identify cancer biomarkers, understand tumorigenesis, and discover new therapeutic targets. Its application in conjunction with powerful analytical techniques like two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS) has facilitated significant advancements in cancer research. abcam.comiiarjournals.org The dye's ability to bind to proteins makes them visible for subsequent analysis, and its compatibility with MS is crucial for protein identification. abcam.comcreative-proteomics.com

The fundamental principle behind its use in cancer proteomics involves the differential display of proteins between cancerous and normal tissues or cells. iiarjournals.org Researchers can identify proteins that are overexpressed or underexpressed in cancer samples compared to healthy controls. These differentially expressed proteins are potential biomarkers for diagnosis, prognosis, and therapeutic response.

A typical workflow in cancer proteomics using Coomassie Brilliant Blue G-250 involves the following steps:

Protein Extraction : Proteins are extracted from cancerous and normal biological samples, such as tissues or cell lines. amaac.orgaacrjournals.org

2D-PAGE Separation : The extracted proteins are separated by 2D-PAGE, which resolves proteins based on their isoelectric point and molecular weight. iiarjournals.orgamaac.org

Staining : The gel is stained with Coomassie Brilliant Blue G-250 to visualize the separated protein spots. amaac.orgnih.gov Colloidal forms of the dye are often preferred due to their high sensitivity and low background staining. amaac.orgwaocp.org

Image Analysis : The stained gels are scanned, and the protein spot patterns of cancer and normal samples are compared to identify differentially expressed proteins. amaac.org

Mass Spectrometry : The protein spots of interest are excised from the gel, and the proteins are identified using mass spectrometry techniques like MALDI-TOF/TOF-MS. amaac.orgnih.gov The non-covalent binding of Coomassie Brilliant Blue G-250 is advantageous as it does not interfere with the MS analysis. abcam.comcreative-proteomics.com

Research Findings in Specific Cancers:

Breast Cancer: In a study on infiltrating ductal carcinoma of the breast, 2D-PAGE combined with MALDI-TOF/TOF-MS was used to compare the proteomes of breast cancer and adjacent normal breast tissues. nih.gov Coomassie Brilliant Blue R-250 staining was used for the preparative gels from which protein spots were excised for MS analysis. nih.gov This approach led to the identification of several differentially expressed proteins.

Another study investigating primary breast carcinomas and their lymph node metastases utilized Coomassie G-250 staining to identify proteins associated with tumor invasion. iiarjournals.org The analysis revealed distinct protein expression profiles between the primary tumor and the metastatic site. iiarjournals.org

Table 1: Differentially Expressed Proteins in Breast Cancer Identified Using Coomassie Staining

| Protein | Expression Change in Cancer | Function | Reference |

|---|---|---|---|

| 78 kDa glucose-regulated protein (GRP78) | Upregulated | Chaperone, involved in protein folding and ER stress response | nih.gov |

| Superoxide dismutase [Mn], mitochondrial (SOD2) | Upregulated | Antioxidant enzyme | nih.gov |

| Transthyretin (TTR) | Upregulated | Transporter of thyroxine and retinol | nih.gov |

Colorectal Cancer: A study on primary colorectal cancer used agarose (B213101) two-dimensional gel electrophoresis followed by Coomassie Blue staining to compare protein profiles of cancer tissues and adjacent normal mucosa. aacrjournals.org This led to the identification of numerous proteins with altered expression in the tumor tissue. aacrjournals.org

Table 2: Selected Proteins with Altered Expression in Colorectal Cancer

| Protein | Expression Change in Cancer | Function | Reference |

|---|---|---|---|

| Heat shock protein 60 (HSP60) | Upregulated | Chaperone | aacrjournals.org |

| Vimentin | Upregulated | Intermediate filament protein, involved in cell structure and migration | aacrjournals.org |

| Annexin A2 | Upregulated | Calcium-dependent phospholipid-binding protein, involved in various cellular processes | aacrjournals.org |

Myelogenous Leukemia: In a study on doxorubicin-resistant myelogenous leukemia cell lines, a high-resolution 2DE-based proteomics approach with Colloidal Coomassie blue G-250 staining was employed. nih.gov This research identified 44 proteins with altered abundance between the drug-resistant and parental cell lines, providing insights into the mechanisms of chemoresistance. nih.gov

Table 3: Differentially Expressed Proteins in Doxorubicin-Resistant Myelogenous Leukemia Cells

| Protein | Expression Change in Resistant Cells | Function | Reference |

|---|---|---|---|

| Vimentin | Upregulated | Cytoskeletal protein | nih.gov |

| Peroxiredoxin-1 | Upregulated | Antioxidant enzyme | nih.gov |

| Annexin A1 | Upregulated | Anti-inflammatory protein | nih.gov |

Cervical Cancer: Label-free quantitative proteomics was used to analyze extracellular vesicles from cervical cancer cells. mdpi.com After protein separation by SDS-PAGE, the gel was stained with Coomassie brilliant blue G-250 for visualization before in-gel digestion and mass spectrometry analysis. mdpi.com This study identified a significant number of differentially expressed proteins in the extracellular vesicles of cervical cancer cells compared to control cells. mdpi.com

The compatibility of Coomassie Brilliant Blue G-250 with mass spectrometry, its relative simplicity, and its effectiveness in visualizing a broad range of proteins have solidified its place as a valuable tool in the ongoing effort to understand and combat cancer through proteomics. abcam.comdrugdiscoverytrends.com

Comparative Analysis with Alternative Protein Visualization Techniques

Relative Advantages and Limitations Compared to Silver Staining

Silver staining is renowned for its exceptional sensitivity in detecting proteins in polyacrylamide gels. creative-proteomics.comqiagen.com However, this high sensitivity comes with a set of limitations when compared to Coomassie-based dyes.

Advantages of Silver Staining:

High Sensitivity: Silver staining can detect protein quantities in the low nanogram (ng) to even sub-nanogram range, making it 30 to 100 times more sensitive than colloidal Coomassie stains. creative-proteomics.combitesizebio.comnih.gov This is particularly advantageous for the visualization of low-abundance proteins. creative-proteomics.combitesizebio.com

Versatility: It is effective for a broad range of proteins in complex mixtures. creative-proteomics.com

Limitations of Silver Staining:

Complex and Time-Consuming Protocols: Silver staining procedures involve multiple steps, including fixation, sensitization, silver impregnation, development, and stopping the reaction, which can be laborious and lengthy. creative-proteomics.combitesizebio.com

Poor Quantitative Linearity: The relationship between stain intensity and protein concentration is linear over a narrow range, making accurate protein quantification challenging. bitesizebio.combio-rad.combio-rad.com

Reproducibility Issues: The multi-step nature and the time-dependent development step can lead to variability between gels, affecting reproducibility. bitesizebio.combio-rad.com

Incompatibility with Mass Spectrometry: The use of reagents like formaldehyde (B43269) or glutaraldehyde (B144438) for protein fixation can chemically modify proteins by cross-linking, which interferes with subsequent analysis by mass spectrometry (MS). creative-proteomics.combitesizebio.comnih.gov While MS-compatible protocols exist, they often come at the cost of reduced sensitivity. bitesizebio.comnih.gov

Protein-to-Protein Variability: The staining intensity can be protein-dependent, as the reaction relies on the presence of specific amino acid side chains (sulfhydryl or carboxyl groups), potentially leading to under-staining of some proteins. qiagen.com

In contrast, Coomassie-based stains, including Coomassie Fast Black G, offer a more straightforward and quantitative approach.

Advantages of Coomassie Staining (relative to Silver Staining):

Simplicity and Speed: The protocols are generally faster and less complex, often involving a single staining step followed by destaining. creative-proteomics.comresearchgate.net

Good Quantitative Linearity: Coomassie dyes exhibit a good linear relationship between stain intensity and protein amount over a wider concentration range, making them more suitable for protein quantification. qiagen.combio-rad.com

Compatibility with Mass Spectrometry: As Coomassie dyes bind non-covalently, the protein is not chemically modified, making it highly compatible with downstream applications like MS. creative-proteomics.comqiagen.combitesizebio.com

Cost-Effective: The reagents for Coomassie staining are generally less expensive than those for silver staining. bitesizebio.com

Limitations of Coomassie Staining (relative to Silver Staining):

Lower Sensitivity: Coomassie stains are significantly less sensitive than silver stains, with detection limits typically in the range of 10 to 100 ng per protein band. bitesizebio.comresearchgate.netazurebiosystems.com

Table 1: Comparative Analysis of Coomassie-based Stains and Silver Staining

| Feature | Coomassie-based Stains | Silver Staining |

|---|---|---|

| Sensitivity | 10–100 ng/band bitesizebio.comresearchgate.netazurebiosystems.com | 0.1–5 ng/band qiagen.comresearchgate.net |

| Linear Dynamic Range | Good qiagen.combio-rad.com | Narrow bitesizebio.combio-rad.combio-rad.com |

| Protocol Complexity | Simple and fast creative-proteomics.comresearchgate.net | Complex and time-consuming creative-proteomics.combitesizebio.com |

| Reproducibility | High bitesizebio.com | Low to moderate bitesizebio.combio-rad.com |

| Mass Spectrometry Compatibility | High creative-proteomics.comqiagen.combitesizebio.com | Low (standard protocols) creative-proteomics.combitesizebio.comnih.gov |

| Cost | Lower bitesizebio.com | Higher |

Contrasting with Other Colorimetric Dyes (e.g., Amido Black, Fast Green, Direct Red 81)

Within the category of colorimetric dyes, several alternatives to Coomassie stains exist, each with its own set of characteristics.

Fast Green FCF: As a triphenylmethane (B1682552) dye, Fast Green FCF is chemically related to Coomassie dyes. cuni.cz It is sometimes used as an alternative because it does not bind to ampholytes, making it suitable for staining isoelectric focusing (IEF) gels without a separate fixation step. cuni.cz In terms of performance, Fast Green FCF has been reported to have a broader linear range for quantification than Coomassie, but with a lower sensitivity, approximately 30% that of Coomassie Brilliant Blue R. cuni.czsigmaaldrich.com

Direct Red 81: This dye has been investigated as a rapid staining alternative. Studies have shown that Direct Red 81 can stain proteins in polyacrylamide gels in as little as 10 minutes, significantly faster than the hour or more required for standard Coomassie R-250 staining to reach saturation. nih.govsigmaaldrich.comnih.gov

Table 3: Comparison of Various Colorimetric Protein Stains

| Dye | Staining Time | Relative Sensitivity | Key Features |

|---|---|---|---|

| Coomassie Stains | 20 min to several hours creative-proteomics.comfishersci.ie | Good (10-100 ng) bitesizebio.comresearchgate.netazurebiosystems.com | Widely used, good for quantitation, MS compatible. qiagen.combio-rad.com |

| Amido Black 10B | ~10-30 minutes nih.govsigmaaldrich.comresearchgate.net | Similar to or less than CBB-R250 nih.gov | Rapid staining, compatible with protein sequencing. osf.ionih.gov |

| Fast Green FCF | Variable | ~30% of CBB-R250 sigmaaldrich.com | Broader linear range than CBB, good for IEF gels. cuni.czsigmaaldrich.com |

| Direct Red 81 | ~10 minutes nih.govsigmaaldrich.comnih.gov | Not specified, but rapid | Very fast staining protocol. nih.gov |

Sustainability and Practical Considerations in Research Protocols

Development of Environmentally Conscious Staining Solutions

A significant area of development in protein staining has been the creation of environmentally friendly staining solutions. Traditional methods, particularly those using Coomassie Brilliant Blue, have historically involved solutions with high concentrations of organic solvents and acids, which pose health, safety, and disposal challenges.

Classical protein staining protocols have traditionally utilized organic solvents like methanol (B129727) or ethanol (B145695), along with acetic acid, for the fixation, staining, and destaining of proteins in polyacrylamide gels. nih.gov These components, while effective, are toxic, flammable, and contribute to laboratory waste. nih.govbiotium.com Recognizing these drawbacks, significant research has focused on developing staining methods that reduce or completely eliminate the need for these hazardous chemicals.

A notable advancement has been the development of staining protocols that work without organic solvents and with alternative acids. For instance, a protocol using Coomassie Brilliant Blue G-250 (CBB G-250) has been described where the dye is dissolved in deionized water with the addition of hydrochloric acid or phosphoric acid, completely avoiding the use of methanol and acetic acid. nih.govresearchgate.net Some modern formulations of Coomassie stains, such as colloidal Coomassie stains, can effectively stain proteins in as little as an hour and only require water for the destaining process. thermofisher.com

The benefits of eliminating organic solvents are multifaceted. It not only creates a safer laboratory environment by reducing exposure to harmful fumes but also simplifies waste disposal, as aqueous-based solutions are generally less hazardous. biotium.com Several commercially available staining solutions are now formulated to be non-toxic and aqueous-based, allowing for easier and safer disposal. biotium.com

The following table summarizes the key differences between traditional and environmentally conscious staining protocols:

| Feature | Traditional Staining Protocol | Environmentally Conscious Protocol |

| Primary Solvent | Methanol or Ethanol | Water nih.govbiotium.com |

| Acid Component | Acetic Acid nih.gov | Hydrochloric Acid or Phosphoric Acid nih.govresearchgate.net |

| Destaining Solution | Methanol/Acetic Acid Solution bitesizebio.com | Water thermofisher.com |

| Toxicity | High (toxic and flammable solvents) nih.gov | Low to None (non-toxic formulations) biotium.com |

| Disposal | Hazardous waste biotium.com | Often drain-disposable (after neutralization) biotium.com |

A direct benefit of eliminating volatile organic compounds like methanol and acetic acid is the development of odorless staining protocols. The strong, pungent smell of acetic acid and the fumes from methanol are common issues in laboratories using traditional staining methods, necessitating the use of fume hoods and contributing to an unpleasant working environment. nih.gov

By transitioning to water-based staining solutions, these odors are effectively eliminated. nih.gov This not only improves the comfort of laboratory personnel but also enhances safety by reducing the inhalation of potentially harmful vapors. The use of microwave heating in some rapid staining protocols can exacerbate the evaporation of volatile solvents, making the adoption of odorless, aqueous-based solutions even more critical for safety. nih.gov

Q & A

Q. What is the principle behind Coomassie Fast Black G staining for protein detection?

this compound (Coomassie G-250) binds to proteins through electrostatic and hydrophobic interactions, forming a colloidal complex that shifts the dye’s absorbance spectrum. This results in a visible blue stain proportional to protein concentration. The colloidal formulation enhances sensitivity by reducing background noise, enabling detection of proteins at 3–10 ng/band in polyacrylamide gels . Unlike Coomassie R-250, the G-250 variant remains in colloidal form under acidic conditions, minimizing nonspecific binding .

Q. What are the standard protocols for using this compound in SDS-PAGE?

A typical protocol involves:

- Fixing the gel in 40% ethanol/10% acetic acid (30 min).

- Staining with colloidal Coomassie G-250 (0.1% dye in 10% phosphoric acid, 10% ammonium sulfate, and 20% methanol) for 1–2 hours.

- Destaining with distilled water until background clears (no organic solvents required). Adjustments are needed for thicker gels (>1 mm) or larger formats, with proportional increases in staining solution volume and time .

Q. How does the sensitivity of this compound compare to other protein stains?

Coomassie G-250 detects proteins at 1–10 ng/band, surpassing traditional Coomassie R-250 (~50 ng/band) but remaining less sensitive than silver staining (0.1–1 ng/band). However, it avoids silver staining’s limitations, such as incompatibility with mass spectrometry and complex protocols. Kang’s colloidal method achieves 1 ng/band sensitivity using aluminum salts to stabilize dye-protein complexes, outperforming Neuhoff’s 1988 protocol (10 ng/band) .

Advanced Research Questions

Q. How can researchers optimize this compound staining for low-abundance proteins?

Key optimizations include:

- Colloidal particle size control : Adjust phosphoric acid concentration (8–12%) to stabilize dye colloids, enhancing penetration into gel matrices .

- Additives : Aluminum sulfate (0.5–1 mM) improves binding to acidic residues, increasing sensitivity for low-abundance proteins .

- Fixation time : Over-fixing (>1 hour in ethanol/acetic acid) can reduce sensitivity by denaturing epitopes; limit fixation to 30–45 minutes .

Q. What methodological considerations are critical when integrating Coomassie staining with mass spectrometry?

Coomassie G-250 is compatible with mass spectrometry if protocols avoid glutaraldehyde or formaldehyde (used in silver staining). Critical steps:

- Destaining : Use 25% methanol/7% acetic acid for partial destaining to retain protein integrity.

- Post-staining processing : Excise bands quickly to minimize dye-induced oxidation, which can modify methionine and tryptophan residues .

- Validation : Compare peptide recovery rates with SYPRO Ruby or fluorescent dyes to ensure compatibility .

Q. How do researchers reconcile discrepancies between Coomassie-based quantification and other protein assays (e.g., Bradford, Lowry)?

Discrepancies arise from differential dye-protein interactions:

- Protein composition bias : Coomassie binds arginine, lysine, and aromatic residues, while Bradford assays favor basic amino acids. Use orthogonal methods (e.g., amino acid analysis) for calibration .

- Interfering substances : SDS (>0.1%) inhibits Coomassie binding. Pre-stain washes with 20% ethanol/10% acetic acid (3×10 min) remove SDS .

- Data normalization : Normalize Coomassie data to Bradford results using a standard curve with BSA or lysozyme to account for variability .

Methodological Design and Troubleshooting

Q. What experimental variables most significantly affect Coomassie staining reproducibility?

Critical variables include:

- Gel thickness : Thicker gels (>1.5 mm) require 50% more staining time to ensure uniform dye penetration .

- pH : Staining solution pH must be <2.5 to maintain colloidal stability; verify with pH strips before use .

- Temperature : Staining at 50°C for 20 minutes accelerates the process but risks protein degradation; limit heating to 45°C .

Q. How can researchers address inconsistent background staining in Coomassie G-250 protocols?

High background results from:

- Incomplete colloidal formation : Filter staining solution through 0.22 µm membranes to remove aggregates.

- Residual acetic acid : Extend destaining in distilled water (2–4 hours) with gentle agitation .

- Contaminated reagents : Replace ammonium sulfate if yellow discoloration occurs, indicating impurities .

Data Interpretation and Validation

Q. What statistical approaches are recommended for quantifying Coomassie-stained gel data?

Use densitometry software (e.g., ImageJ) with:

- Background subtraction : Subtract local background from each band.

- Normalization : Express band intensities as a percentage of a reference lane (e.g., loading control).

- Replicates : Include triplicate gels to account for run-to-run variability. Report coefficients of variation (CV <15% acceptable) .

Q. How can researchers validate Coomassie-based quantification in complex biological samples?

Validate via:

- Spike-in controls : Add known quantities of recombinant protein (e.g., 5 ng BSA) to lysates and measure recovery rates.

- Western blot correlation : Compare Coomassie band intensities with immunoblot signals for the same target .

- Inter-laboratory reproducibility : Share samples with collaborating labs to assess cross-platform consistency .

Comparative Methodological Analysis

Q. Under what conditions is this compound preferable to fluorescent stains like SYPRO Ruby?

Coomassie is preferable when:

- Cost is a constraint : Coomassie reagents are 10–20x cheaper than fluorescent dyes.

- MS compatibility is required : SYPRO Ruby may require additional destaining steps.

- Rapid visualization is needed : Coomassie stains develop in 1–2 hours vs. overnight for SYPRO Ruby .

Q. What are the limitations of Coomassie G-250 in quantitative proteomics?

Limitations include:

- Dynamic range : Linear quantification is limited to 10–1000 ng/band.

- Post-translational modifications (PTMs) : Phosphorylation or glycosylation can alter dye binding, skewing quantification .

- Inter-protein variability : Histones (rich in lysine) stain 2–3x more intensely than albumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.